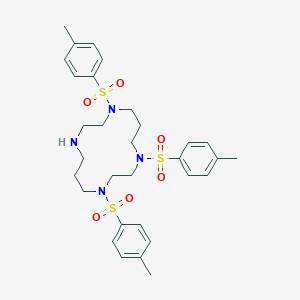

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane

Übersicht

Beschreibung

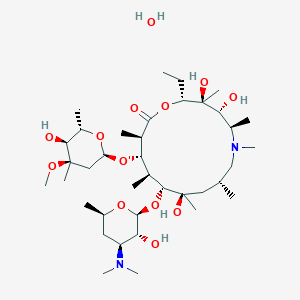

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane is an impurity of Plerixafor, which is an antagonist of the CXCR4 chemokine receptor . It has a molecular formula of C31H42N4O6S3 and a molecular weight of 662.88 .

Molecular Structure Analysis

The InChI Key for 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane is AGQXRPMVTPWIED-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane include a molecular weight of 662.88 . The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen

Configurational Isomerism Studies

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane is a type of cyclic tetraamine. Its isomers and compounds exhibit complex configurational isomerism, which is crucial for understanding their chemical properties and potential applications in various fields. The correct assignment of their configuration, using the Cahn-Ingold-Prelog (CIP) priority rules, is essential for interpreting their chemical behavior and interaction with other compounds (Curtis, 2012).

Chelating Properties in Biomedical Applications

The chelating properties of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane have been explored in the context of biomedical applications. Complexes of this ligand with technetium-99 have been studied for their potential in diagnostic imaging and therapeutic applications. These complexes tend to demonstrate fast clearance via the kidneys and do not accumulate in vital organs, suggesting their suitability for medical applications (Bläuenstein et al., 1985).

Metal Chelation in Toxicology

The ligand's ability to chelate metals has been studied in the context of toxicology, particularly in alleviating the toxic effects of heavy metals like nickel. The lipophilic nature of certain chelators, including 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane, allows them to bind nickel in both extracellular and intracellular fluids, potentially offering therapeutic benefits in cases of heavy metal poisoning (Misra et al., 1988; Athar et al., 1987).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the behavior of compounds containing 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane in biological systems. These studies are crucial for determining the suitability of these compounds as imaging agents or therapeutic drugs. The results from such studies can inform further development and optimization of these compounds for medical applications (Unak et al., 2002; Anderson et al., 2001).

Eigenschaften

IUPAC Name |

1,4,8-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6S3/c1-26-6-12-29(13-7-26)42(36,37)33-21-5-22-35(44(40,41)31-16-10-28(3)11-17-31)25-24-34(20-4-18-32-19-23-33)43(38,39)30-14-8-27(2)9-15-30/h6-17,32H,4-5,18-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQXRPMVTPWIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474903 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane | |

CAS RN |

104395-69-9 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

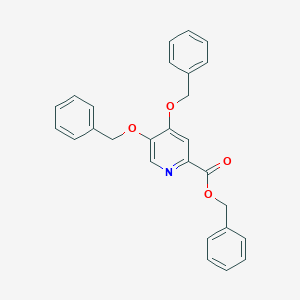

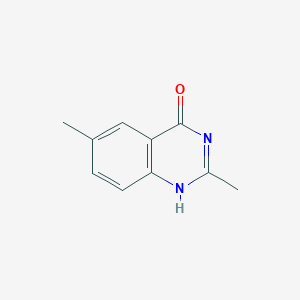

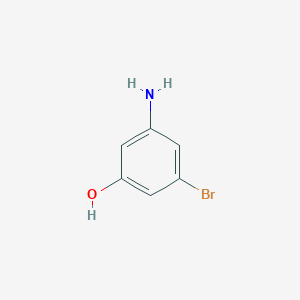

Synthesis routes and methods

Procedure details

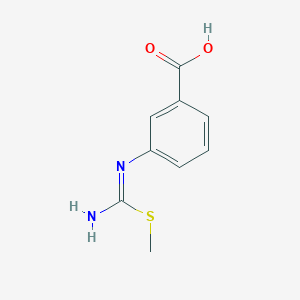

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.